molecular formula C7H11N3O B13446948 3-(3-Oxopiperazin-1-yl)propanenitrile

3-(3-Oxopiperazin-1-yl)propanenitrile

Cat. No.: B13446948
M. Wt: 153.18 g/mol
InChI Key: OLCGVVZYDZVQJD-UHFFFAOYSA-N
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Description

3-(3-Oxopiperazin-1-yl)propanenitrile is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is characterized by the presence of a piperazine ring substituted with a nitrile group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxopiperazin-1-yl)propanenitrile typically involves the reaction of piperazine with a suitable nitrile precursor under controlled conditions. One common method involves the reaction of piperazine with cyanoacetic acid derivatives . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxopiperazin-1-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Oxopiperazin-1-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Oxopiperazin-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic addition or substitution reactions .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-(3-oxopiperazin-1-yl)propanenitrile

InChI

InChI=1S/C7H11N3O/c8-2-1-4-10-5-3-9-7(11)6-10/h1,3-6H2,(H,9,11)

InChI Key

OLCGVVZYDZVQJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)CCC#N

Origin of Product

United States

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